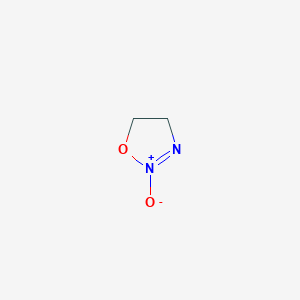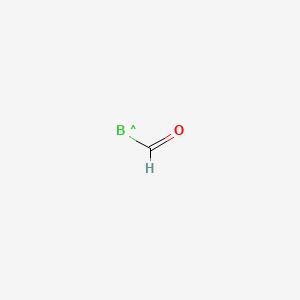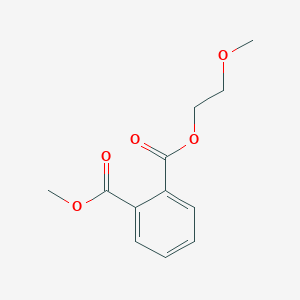
8-Butoxyocta-1,6-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Butoxyocta-1,6-diene is an organic compound with the molecular formula C12H22O. It is a diene, meaning it contains two double bonds, and it also features a butoxy group attached to the octa-1,6-diene backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-butoxyocta-1,6-diene can be achieved through several methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of dihalides. For instance, starting from an appropriate diol, dehydration can be induced using acidic conditions to form the diene . Alternatively, the dehydrohalogenation of dihalides using a strong base can also yield the desired diene .
Industrial Production Methods: Industrial production of this compound typically involves large-scale dehydration or dehydrohalogenation processes. These methods are optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 8-Butoxyocta-1,6-diene undergoes various chemical reactions, including:
Oxidation: The double bonds in the diene can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can reduce the double bonds to form saturated hydrocarbons.
Substitution: The butoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts such as palladium on carbon (Pd/C) for hydrogenation.
Substitution: Nucleophiles like sodium methoxide (NaOMe) for substitution reactions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-Butoxyocta-1,6-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-butoxyocta-1,6-diene in chemical reactions often involves the participation of its double bonds and the butoxy group. For example, in the Diels-Alder reaction, the diene acts as a conjugated system that reacts with a dienophile to form a six-membered ring . The butoxy group can influence the reactivity and selectivity of the compound in various reactions.
Comparación Con Compuestos Similares
1,3-Butadiene: A simple conjugated diene used in polymer synthesis.
Isoprene: Another conjugated diene, a key monomer in natural rubber.
2,7-Octadiene: Similar in structure but lacks the butoxy group.
Uniqueness: 8-Butoxyocta-1,6-diene is unique due to the presence of the butoxy group, which imparts different chemical properties and reactivity compared to other dienes. This makes it a valuable compound in various synthetic applications .
Propiedades
Número CAS |
27951-29-7 |
|---|---|
Fórmula molecular |
C12H22O |
Peso molecular |
182.30 g/mol |
Nombre IUPAC |
8-butoxyocta-1,6-diene |
InChI |
InChI=1S/C12H22O/c1-3-5-7-8-9-10-12-13-11-6-4-2/h3,9-10H,1,4-8,11-12H2,2H3 |
Clave InChI |
DLDZPEXXODAGIH-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCC=CCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


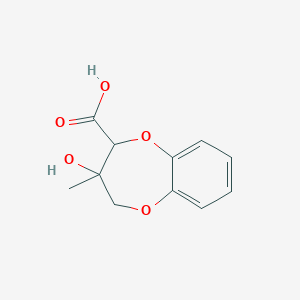
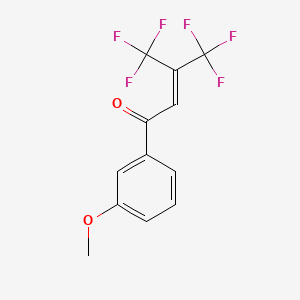

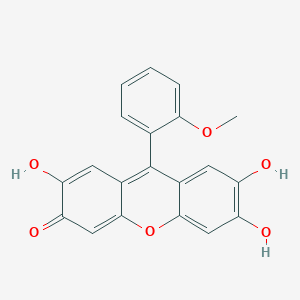
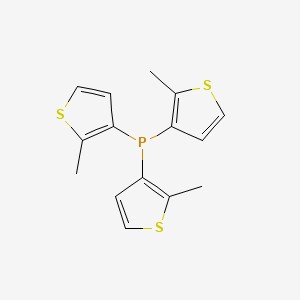
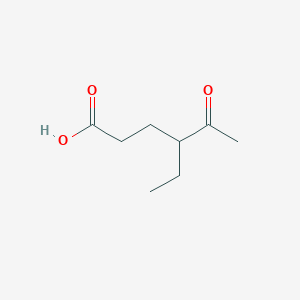
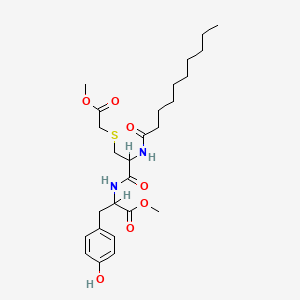

![oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate](/img/structure/B14680937.png)
![Ethyl oxo[(2-oxobutyl)amino]acetate](/img/structure/B14680946.png)
